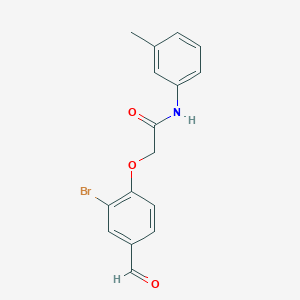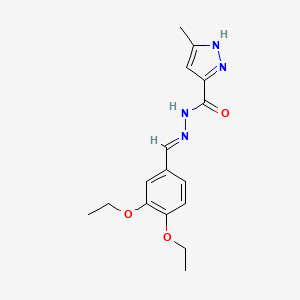![molecular formula C20H18N2O2 B5778324 N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
N-[4-(propionylamino)phenyl]-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(propionylamino)phenyl]-2-naphthamide, commonly known as Napabucasin, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of cancer stem cells, which are known to be responsible for tumor initiation, progression, and resistance to chemotherapy.
Mécanisme D'action
Napabucasin exerts its anti-cancer effects by inhibiting the signal transducer and activator of transcription 3 (STAT3) pathway, which is known to play a critical role in cancer stem cell maintenance and tumor progression. By inhibiting STAT3, Napabucasin reduces the self-renewal capacity of cancer stem cells and sensitizes them to chemotherapy and radiotherapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, Napabucasin has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are known to promote tumor growth and metastasis. Napabucasin has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Napabucasin has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in inhibiting cancer stem cells and enhancing the efficacy of chemotherapy and radiotherapy. However, there are also limitations to using Napabucasin in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood. In addition, the optimal dosage and treatment regimen for Napabucasin have not yet been established.
Orientations Futures
There are several future directions for the study of Napabucasin. One direction is to further investigate its mechanism of action and identify potential biomarkers that can predict its efficacy in cancer patients. Another direction is to test its safety and efficacy in clinical trials, both as a single agent and in combination with chemotherapy and radiotherapy. In addition, there is a need to develop more potent and selective inhibitors of the STAT3 pathway, which can overcome the limitations of Napabucasin and provide more effective cancer treatment options.
Méthodes De Synthèse
The synthesis of Napabucasin involves the reaction of 2-naphthoic acid with propionyl chloride in the presence of a base, followed by the reaction of the resulting propionyl-2-naphthoic acid with 4-aminobenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Napabucasin has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit cancer stem cells in a variety of cancer types, including colon, pancreatic, and breast cancer. In addition, Napabucasin has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
Propriétés
IUPAC Name |
N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-19(23)21-17-9-11-18(12-10-17)22-20(24)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWBEMDVOIMWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(propionylamino)phenyl]-2-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)


![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)




![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)
![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)